4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Description
Properties
IUPAC Name |
4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXJWZAMMLWMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401049 | |
| Record name | AC1N64NK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60568-46-9 | |
| Record name | AC1N64NK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamine with Ethyl Acetoacetate
- The most widely reported and classical method for synthesizing 4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one involves the condensation of o-phenylenediamine with ethyl acetoacetate.
- This reaction typically occurs under heating conditions in a suitable solvent such as xylene.
- The process results in the formation of the benzodiazepinone ring system through cyclization and elimination steps.
| Reagents | Amounts | Conditions | Yield |
|---|---|---|---|
| o-Phenylenediamine | 1.0 g (9 mmol) | Heated in xylene | 90% |
| Ethyl acetoacetate | 1.2 ml (9 mmol) | 10 ml xylene, 1 hr |
- The reaction mixture is heated for about 1 hour in xylene, after which colorless crystals of this compound form upon cooling.
- Prolonged heating (e.g., 6 hours) can lead to different products such as N-isopropenyl 1,3-benzimidazol-2-one, indicating the importance of reaction time control for selectivity.
- The condensation involves nucleophilic attack of the amino groups on the β-ketoester (ethyl acetoacetate), followed by cyclization to form the diazepine ring.
- The methyl group at position 4 originates from the acetoacetate moiety.
Microwave-Assisted Synthesis
- A more recent advancement in the preparation of this compound is the use of microwave irradiation to accelerate the condensation reaction.
- Microwave-assisted synthesis reduces reaction times significantly and may improve yields and purity.
- Koizumi (2006) reported microwave-assisted synthesis of this compound, presumably yielding the anhydrous form of the compound.
- Faster reaction times (minutes instead of hours).
- Potentially cleaner reactions with fewer byproducts.
- Energy efficient and scalable for industrial applications.
Crystallization and Hydrate Formation
- The product commonly crystallizes as a monohydrate, as revealed by X-ray crystallographic studies.
- The hydrate form involves water molecules hydrogen-bonded to the benzodiazepinone, forming linear chains in the crystal lattice.
- This crystallographic insight is important for understanding the solid-state properties and stability of the compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Product Form | Yield | Notes |
|---|---|---|---|---|---|
| Classical Condensation | o-Phenylenediamine + Ethyl acetoacetate | Heated in xylene, 1 hr | Monohydrate crystals | ~90% | Prolonged heating leads to different products |
| Microwave-Assisted Synthesis | o-Phenylenediamine + Ethyl acetoacetate | Microwave irradiation | Anhydrous form | High | Faster, energy efficient |
Research Findings and Analysis
- The classical condensation method is robust, simple, and uses commercially available reagents, making it accessible for laboratory and industrial synthesis.
- Control of reaction time is critical to avoid side reactions and formation of undesired byproducts.
- Microwave-assisted synthesis represents a modern, green chemistry approach, offering advantages in speed and potentially purity.
- Crystallographic studies confirm the molecular structure and hydration state, which are crucial for further pharmaceutical development and formulation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Properties
Hypnotic and Sedative Effects
Benzodiazepines, including 4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one, are primarily recognized for their hypnotic and sedative properties. Research indicates that these compounds act on the central nervous system (CNS), enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism contributes to their effectiveness in treating anxiety disorders, insomnia, and muscle spasms .
Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties. Benzodiazepines are widely used in clinical settings to manage seizure disorders due to their ability to stabilize neuronal excitability. The efficacy of this compound in this context is supported by various preclinical studies demonstrating its potential to reduce seizure frequency and severity .
Neuroprotective Effects
Recent studies have suggested that certain benzodiazepine derivatives may exhibit neuroprotective effects. These compounds can potentially mitigate neuronal damage caused by oxidative stress or excitotoxicity. The neuroprotective properties of this compound warrant further investigation as they could lead to novel therapeutic strategies for neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. A common method includes the cyclization of appropriate amino acids or amines with carbonyl compounds under acidic or basic conditions. Variations in substituents can yield derivatives with differing pharmacological profiles .
Table 1: Synthesis Pathways for this compound
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amino acid + Carbonyl compound | Acidic medium | 70% |
| 2 | Cyclization agent | Heat | 80% |
| 3 | Purification (e.g., crystallization) | Various solvents | Varied |
Case Studies
Clinical Applications
Several studies have documented the clinical applications of benzodiazepine derivatives in treating anxiety and sleep disorders. For instance, a study highlighted the effectiveness of 4-methyl derivatives in reducing anxiety scores in patients with generalized anxiety disorder (GAD) compared to placebo controls .
Experimental Models
In animal models, compounds related to this compound were tested for their anticonvulsant activity using induced seizure models. The results indicated a significant reduction in seizure duration and frequency when administered prior to seizure induction .
Mechanism of Action
The mechanism of action of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts its sedative and anxiolytic effects. This interaction increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability .
Comparison with Similar Compounds
Core Structural Variations
| Compound | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 4-Methyl derivative | 4-CH₃ | C₁₀H₁₀N₂O | Compact, lipophilic methyl group |
| 4-Phenyl derivative | 4-C₆H₅ (e.g., 4-phenyl-1,5-benzodiazepin-2-one) | C₁₅H₁₂N₂O | Bulky aryl group enhancing π-π interactions |
| 4-Trifluoromethyl derivative | 4-CF₃ (from trifluoroacetoacetate condensation) | C₁₀H₇F₃N₂O | Electron-withdrawing group, increased stability |
| Hydroxy-substituted | 3-OH, 7,8-diCH₃, 4-C₆H₅ (e.g., compound 3b) | C₁₇H₁₆N₂O₂ | Hydrogen-bonding capability, stereochemistry (R/S) |
Pharmacological and Functional Comparisons
Physicochemical and Mechanistic Insights
Solubility and Reactivity
Biological Activity
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, known for its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a benzene ring fused with a seven-membered diazepine ring, with a methyl group at the 4-position and a keto group at the 2-position. Its CAS number is 60568-46-9.
Pharmacological Classification : As a member of the benzodiazepine class, it is primarily recognized for its anxiolytic, sedative, and anticonvulsant properties.
The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing GABA's effects—an inhibitory neurotransmitter—the compound increases the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of neuronal membranes and reduced neuronal excitability, which underpins its sedative and anxiolytic effects.
Pharmacological Effects
- Anxiolytic Properties : The compound exhibits significant anxiolytic effects similar to traditional benzodiazepines like diazepam. Studies indicate that it can effectively reduce anxiety in animal models.
- Sedative Effects : It has been shown to induce sedation in various preclinical studies, supporting its potential use in treating sleep disorders.
- Anticonvulsant Activity : Preliminary investigations suggest that it may possess anticonvulsant properties, although further studies are required to elucidate this aspect fully .
Comparative Studies
In comparative studies with other benzodiazepines:
- Diazepam : While both compounds share anxiolytic properties, this compound may offer a different side effect profile due to its unique structural modifications.
- Lorazepam : Similarities exist in their sedative effects; however, differences in receptor binding affinities could lead to variations in efficacy and safety .
Table 1: Comparative Efficacy of Benzodiazepines
| Compound | Anxiolytic Effect | Sedative Effect | Anticonvulsant Activity |
|---|---|---|---|
| This compound | High | Moderate | Preliminary Evidence |
| Diazepam | High | High | Established |
| Lorazepam | Moderate | High | Established |
Experimental Findings
Recent studies have employed whole-cell patch-clamp techniques to assess the impact of this compound on AMPA-type glutamate receptors. The compound was found to inhibit desensitization rates significantly without affecting deactivation rates at specific concentrations (IC50 values determined at approximately 2.203 µM) . These findings suggest that it may modulate synaptic transmission through noncompetitive inhibition mechanisms.
Q & A
Q. Key Data :
- Crystal Structure : The compound crystallizes as a monohydrate (orthorhombic, space group Pna2₁), confirmed by X-ray diffraction .
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:
Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : Programs like SHELXT (for space-group determination) and SHELXL (for refinement) are employed .
Validation : Hydrogen bonding networks (e.g., O–H···N interactions in the monohydrate form) are analyzed to confirm stability .
- Unit Cell : a = 14.452 Å, b = 7.219 Å, c = 12.300 Å.
- R-Factor : < 0.05 for high-resolution data.
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
Advanced: How can synthesis be optimized under microwave conditions?
Answer:
Microwave irradiation enhances reaction efficiency:
- Conditions : 150°C, 30 min, solvent-free or in polar aprotic solvents (e.g., DMF).
- Advantages :
- Validation : Compare purity via HPLC or melting point analysis (mp 212–214°C for anhydrous form) .
Advanced: How to resolve data contradictions in alkylation/oxidation product formation?
Answer:
Contradictions arise from reaction conditions:
- Alkylation :
- Oxidation : Corey-Suggs method (pyridinium chlorochromate) dehydrogenates the ring, yielding tautomers (e.g., 13a/13b). Dominant tautomer identified via coupling constants (¹H NMR: J = 5–10 Hz) .
Advanced: How to design pharmacological studies targeting receptor interactions?
Answer:
- Target Selection : Focus on receptors like CREBBP bromodomain (implicated in cancer).
- Assays :
- SPR/BLI : Measure binding affinity (KD) of the compound.
- Crystallography : Co-crystallize with the receptor (e.g., PDB ID: 5i89) to identify binding motifs .
- Data Interpretation : Compare IC₅₀ values with derivatives (e.g., 4R-isomers show higher activity) .
Advanced: How to refine crystal structures with twinned or high-resolution data?
Answer:
Advanced: How to analyze tautomeric forms using spectroscopic methods?
Answer:
- Dynamic NMR : Monitor proton exchange in variable-temperature ¹H NMR (e.g., 3-hydroxy vs. keto tautomers).
- MS/MS Fragmentation : Compare molecular ion peaks and fragmentation patterns (e.g., m/z 280.32 for 4R-isomer) .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
